HO-Peg21-OH
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Description
PEG22 is a PEG Linker. PEG Linkers may be useful in the development of antibody drug conjugates.
Mechanism of Action
Target of Action
HO-Peg21-OH is a PEG-based PROTAC linker . The primary targets of this compound are proteins that are intended to be degraded by the Proteolysis Targeting Chimera (PROTAC) approach . The specific target protein depends on the other ligand that is attached to the this compound in the PROTAC molecule .
Mode of Action
This compound, as a part of a PROTAC molecule, operates by connecting two different ligands . One ligand binds to an E3 ubiquitin ligase, and the other ligand binds to the target protein . This brings the target protein in close proximity to the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells . By exploiting this system, PROTACs can selectively degrade target proteins .
Result of Action
The result of the action of this compound, as part of a PROTAC molecule, is the selective degradation of the target protein . This can lead to the modulation of cellular processes in which the target protein is involved .
Action Environment
The action of this compound, as part of a PROTAC molecule, occurs intracellularly . Environmental factors such as temperature, pH, and the presence of other biomolecules could potentially influence the stability, efficacy, and action of the PROTAC.
Properties
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H86O22/c43-1-3-45-5-7-47-9-11-49-13-15-51-17-19-53-21-23-55-25-27-57-29-31-59-33-35-61-37-39-63-41-42-64-40-38-62-36-34-60-32-30-58-28-26-56-24-22-54-20-18-52-16-14-50-12-10-48-8-6-46-4-2-44/h43-44H,1-42H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYUNBJZCPLWPR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H86O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025023 |
Source
|
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
943.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928211-42-1 |
Source
|
Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60-Icosaoxadohexacontane-1,62-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001025023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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